2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
“2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . For example, 2-Amino-5-phenyl-1,3,4-thiadiazole can be condensed with benzaldehyde to afford Schiff’s bases .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to "2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide," have been explored for their potential as glutaminase inhibitors. These compounds have shown promising results in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential in cancer therapy due to their ability to target glutaminase, an enzyme crucial for cancer cell metabolism (Shukla et al., 2012).
Antimicrobial Applications
Another field of application is the development of novel antimicrobial agents. Compounds with a core structure similar to "this compound" have been synthesized and tested for their antimicrobial activity against various plant fungi and bacteria. These studies have revealed that certain derivatives exhibit excellent antibacterial activity, surpassing that of commercial antibacterial agents, indicating their potential as novel antimicrobial compounds (Liao et al., 2017).
Hypoglycemic Activity for Diabetes Management
Research has also extended into the synthesis of novel 2,4-thiazolidinedione derivatives, including structures akin to "this compound," for their hypoglycemic activity. These derivatives have shown promising results in lowering blood glucose levels in animal models, offering a potential pathway for the development of new diabetes treatments (Nikalje et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDVKCVHKWMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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